5-Butyl-3-phenyl-4,5-dihydroisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-3-phenyl-4,5-dihydroisoxazole is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-3-phenyl-4,5-dihydroisoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. For instance, the reaction of a nitrile oxide with an appropriate dipolarophile under mild conditions can yield the desired isoxazole . Another method involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of a catalyst such as gold (III) chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using readily available starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-Butyl-3-phenyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: The compound can undergo substitution reactions at the phenyl or butyl groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, oxazoles, and other heterocyclic compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
5-Butyl-3-phenyl-4,5-dihydroisoxazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: The compound serves as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 5-Butyl-3-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain receptors, modulating their activity. The compound’s effects are mediated through its binding to these targets, leading to downstream signaling events that result in the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-4,5-dihydroisoxazole
- 5-Butyl-4,5-dihydroisoxazole
- 3,5-Diphenyl-4,5-dihydroisoxazole
Uniqueness
5-Butyl-3-phenyl-4,5-dihydroisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and phenyl groups on the isoxazole ring enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
1017-09-0 |
---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
5-butyl-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C13H17NO/c1-2-3-9-12-10-13(14-15-12)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3 |
InChI Key |
ZEWAYBWKLIQBKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.